molecular formula C18H21NO5 B1261696 Berkeleyamide D

Berkeleyamide D

カタログ番号 B1261696
分子量: 331.4 g/mol
InChIキー: KYPWBBBOBAOGSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Berkeleyamide D is a natural product found in Talaromyces ruber with data available.

科学的研究の応用

Synthesis and Structural Analysis

The research on Berkeleyamide D has primarily focused on its synthesis and structural analysis. Komori et al. (2014) achieved the first synthesis of Berkeleyamide D, implementing methods like Darzens reaction and spirocyclization, and determined the absolute configurations of its enantiomers using the vibrational circular dichroism exciton chirality method (Komori et al., 2014). Jo and Han (2017) described a biomimetic total synthesis of Berkeleyamide D, constructing its spirocyclic core via sequential epoxidations and late-stage cyclization (Jo & Han, 2017). Mizutani et al. (2016) improved upon this synthesis, removing an inefficient acylation step and achieving a higher overall yield (Mizutani et al., 2016).

Bioactive Compounds Research

Berkeleyamide D is part of a group of compounds isolated from Penicillium rubrum, a fungus found in extreme environments. Stierle et al. (2008) reported the isolation and structural elucidation of Berkeleyamides A-D from this fungus, which are part of a larger group of bioactive compounds (Stierle et al., 2008). Tanaka et al. (2021) achieved the enantioselective total synthesis of Berkeleyamide D, along with other compounds, and found these synthetic spirocyclic lactam compounds to have moderate inhibitory activity against amyloid-β aggregation, suggesting potential applications in Alzheimer's disease treatment (Tanaka et al., 2021).

Potential Biomedical Applications

The potential biomedical applications of Berkeleyamide D are still being explored. Its moderate inhibitory effect on amyloid-β aggregation, as indicated by Tanaka et al. (2021), suggests it could have therapeutic value in neurodegenerative diseases like Alzheimer's (Tanaka et al., 2021).

特性

製品名

Berkeleyamide D

分子式

C18H21NO5

分子量

331.4 g/mol

IUPAC名

2-benzyl-8,9-dihydroxy-8-(2-methylpropyl)-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C18H21NO5/c1-11(2)10-17(23)15(21)18(16(22)19-17)14(20)9-13(24-18)8-12-6-4-3-5-7-12/h3-7,9,11,15,21,23H,8,10H2,1-2H3,(H,19,22)

InChIキー

KYPWBBBOBAOGSQ-UHFFFAOYSA-N

正規SMILES

CC(C)CC1(C(C2(C(=O)C=C(O2)CC3=CC=CC=C3)C(=O)N1)O)O

同義語

berkeleyamide D

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Berkeleyamide D
Reactant of Route 2
Berkeleyamide D
Reactant of Route 3
Berkeleyamide D
Reactant of Route 4
Berkeleyamide D
Reactant of Route 5
Berkeleyamide D
Reactant of Route 6
Berkeleyamide D

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。